molecular formula C35H29NO12 B145047 Citreamicin beta CAS No. 128999-30-4

Citreamicin beta

Cat. No. B145047
CAS RN: 128999-30-4
M. Wt: 655.6 g/mol
InChI Key: ZUZCCBDSIBRLQK-UHFFFAOYSA-N
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Description

Citreamicin beta is a molecule that contains a total of 83 bonds, including 54 non-H bond(s), 24 multiple bond(s), 6 rotatable bond(s), 7 double bond(s), 17 aromatic bond(s), 1 five-membered ring(s), 6 six-membered ring(s), 1 nine-membered ring(s), 5 ten-membered ring(s), 2 ester(s) (aliphatic), 1 tertiary amide(s) (aromatic), and 3 ketone(s) (aromatic) .


Synthesis Analysis

The synthesis of Citreamicin beta involves a 48 kb citreamicin (cit) gene cluster with 51 open reading frames encoding type II polyketide synthases and unique polyketide tailoring enzymes . Methylation inhibitors Sinefungin and Aminopterin stimulate citreamicin zeta biosynthesis in Micromonospora citrea, providing a convenient route for preparing this component for further biosynthetic studies .


Molecular Structure Analysis

The structures of citreamicin ε A and B were determined to be a pair of diastereoisomers with the only difference in position C-19. Citreamicin ε A showed β-CH3 orientation at C-19, whereas citreamicin ε B displayed α-CH3 orientation .


Chemical Reactions Analysis

The biosynthesis of citreamicin has been studied by feeding C- and O-labelled precursors to cultures. C-NMR spectroscopic analysis of the enriched products demonstrated a labeling pattern indicating that the antibiotic is derived from a polyketide which undergoes rearrangement by a mechanism unique for xanthone .

Mechanism of Action

The beta-lactam ring is key to the mode of action of these drugs that target and inhibit cell wall synthesis by binding the enzymes involved in the synthesis. These enzymes are anchored in the cell membrane and as a group is referred to as penicillin-binding proteins (PBPs) .

Safety and Hazards

Citreamicin beta is intended for R&D use only and is not recommended for medicinal, household, or other uses .

Future Directions

Citreamicin beta and its related compounds have shown potent antibiotic activity against a variety of Gram-positive bacteria, including strains of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) . This suggests potential future directions in the development of new pharmaceutical agents .

properties

IUPAC Name

(3-hydroxy-23,24-dimethoxy-7,10-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-7-yl)methyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H29NO12/c1-14(2)32(42)46-13-34(3)33(43)48-35(4)12-16-9-15-7-8-17-24(22(15)28(39)23(16)31(41)36(34)35)29(40)25-26(37)18-10-20(44-5)21(45-6)11-19(18)47-30(25)27(17)38/h7-11,14,39H,12-13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZCCBDSIBRLQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1(C(=O)OC2(N1C(=O)C3=C(C2)C=C4C=CC5=C(C4=C3O)C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H29NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50926266
Record name (16-Hydroxy-11,12-dimethoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo-1,2,3a,4,8,14,15,17-octahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinolin-1-yl)methyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

655.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Citreamicin beta

CAS RN

128999-30-4
Record name Citreamicin beta
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128999304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (16-Hydroxy-11,12-dimethoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo-1,2,3a,4,8,14,15,17-octahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinolin-1-yl)methyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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